Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties. The presence of trifluoro and oxo groups in its structure makes it a unique and valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoro and oxo groups are introduced through subsequent chemical reactions, often involving the use of trifluoroacetic acid and other reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate can be used as a probe to study biological processes. Its interactions with enzymes and receptors can provide valuable insights into biochemical pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: This compound shares structural similarities but has a different arrangement of functional groups.
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: Another related compound with trifluoro and oxo groups, but with a different molecular framework.
Uniqueness: Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate stands out due to its specific combination of quinoline core and trifluoro and oxo groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-3,4-dihydro-1H-quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-23-14(22)10-4-2-3-9-8(7-12(21)19-13(9)10)5-6-11(20)15(16,17)18/h2-4,8H,5-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODOZPLMYAXJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)CC2CCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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